molecular formula C11H10O5 B12118739 3-(4-Hydroxyphenyl)pent-2-enedioic acid CAS No. 50670-02-5

3-(4-Hydroxyphenyl)pent-2-enedioic acid

Katalognummer: B12118739
CAS-Nummer: 50670-02-5
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: VOWYJJSQRYBVGK-YVMONPNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C11H10O5. It is known for its unique structure, which includes a hydroxyphenyl group and a pentenedioic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)pent-2-enedioic acid typically involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxyphenyl)pent-2-enedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of dermatology as a UV-absorbing agent.

    Industry: Utilized in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)pent-2-enedioic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals. Its UV-absorbing properties are attributed to the conjugated double bonds and the hydroxyphenyl group, which can absorb and dissipate UV radiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)pent-2-enedioic acid is unique due to its specific combination of a hydroxyphenyl group and a pentenedioic acid moiety. This structure imparts distinct chemical properties, such as enhanced UV absorption and potential antioxidant activity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

50670-02-5

Molekularformel

C11H10O5

Molekulargewicht

222.19 g/mol

IUPAC-Name

(Z)-3-(4-hydroxyphenyl)pent-2-enedioic acid

InChI

InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5-

InChI-Schlüssel

VOWYJJSQRYBVGK-YVMONPNESA-N

Isomerische SMILES

C1=CC(=CC=C1/C(=C\C(=O)O)/CC(=O)O)O

Kanonische SMILES

C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.